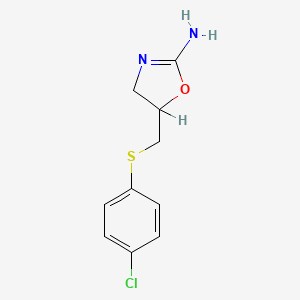

2-Amino-5-((p-chlorophenyl)thiomethyl)-2-oxazoline

描述

属性

CAS 编号 |

50510-11-7 |

|---|---|

分子式 |

C10H11ClN2OS |

分子量 |

242.73 g/mol |

IUPAC 名称 |

5-[(4-chlorophenyl)sulfanylmethyl]-4,5-dihydro-1,3-oxazol-2-amine |

InChI |

InChI=1S/C10H11ClN2OS/c11-7-1-3-9(4-2-7)15-6-8-5-13-10(12)14-8/h1-4,8H,5-6H2,(H2,12,13) |

InChI 键 |

MTENFETUMWYLRL-UHFFFAOYSA-N |

规范 SMILES |

C1C(OC(=N1)N)CSC2=CC=C(C=C2)Cl |

产品来源 |

United States |

准备方法

General Synthetic Routes

The synthesis of 2-Amino-5-((p-chlorophenyl)thiomethyl)-2-oxazoline typically involves two key steps:

- Cyclization to form the oxazoline ring from appropriate amino-alcohol or amino-precursor compounds.

- Introduction of the p-chlorophenylthiomethyl substituent via thiomethylation reactions.

A common approach starts from a precursor such as 2-amino-5-chlorophenol or related amino alcohols, which undergoes thiomethylation followed by cyclization under controlled conditions to yield the oxazoline ring with the desired substituents.

Industrial Production Considerations

For industrial scale synthesis, continuous flow reactors and optimized reaction parameters (temperature, solvent, catalysts) are employed to maximize yield and purity. The scalability of the synthesis is critical to ensure cost-effectiveness and reproducibility in production.

Detailed Synthetic Procedures and Reaction Conditions

Laboratory-Scale Synthesis

One documented laboratory method involves:

- Starting with 2-amino-5-chlorophenol .

- Reacting with a thiomethylating agent (e.g., thiomethyl chloride or related reagents) to introduce the thiomethyl group attached to the p-chlorophenyl ring.

- Subsequent cyclization under reflux in an appropriate solvent (e.g., ethanol or lower alkanols) to form the oxazoline ring.

The reaction is typically carried out under reflux for several hours, followed by purification steps such as extraction, acid-base treatment, and crystallization to isolate the pure compound.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Thiomethylation | 2-amino-5-chlorophenol + thiomethylating agent | Introduce thiomethyl group | Controlled temperature, inert atmosphere |

| Cyclization | Reflux in ethanol or lower alkanol | Ring closure to form oxazoline | 3-6 hours reflux |

| Purification | Acid-base extraction, crystallization | Isolate pure product | Use of HCl, NaOH, ether extractions |

| Industrial Scale-up | Continuous flow reactors, optimized temps | Enhance yield and purity | Scalable and cost-effective |

Related Synthetic Insights from Analogous Compounds

Though direct detailed synthetic methods for this compound are limited, insights can be drawn from patents and literature on structurally related compounds such as 2-amino-5-phenyl-2-oxazoline . These methods provide valuable information on cyclization and substitution strategies that can be adapted.

Patent-Based Synthetic Route for 2-Amino-5-phenyl-2-oxazoline (Analog)

- Reaction of styrene oxide with guanidine derivatives or cyanamide in an organic solvent (e.g., ethanol or isopropanol) under reflux conditions.

- Formation of intermediate β-hydroxy-β-phenylethylguanidine compounds.

- Intramolecular cyclization with elimination of ammonia produces the oxazoline ring.

- Work-up involves acid-base extraction and crystallization.

This method avoids toxic reagents like cyanogen bromide and uses more accessible starting materials, indicating a safer, more convenient synthetic pathway.

Adaptation for Thiomethyl Substitution

For the thiomethylated derivative, a similar approach may be employed where the thiomethyl group is introduced either before or after ring cyclization, depending on the stability of intermediates and reagents.

Summary Table of Preparation Methods

| Method Type | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Thiomethylation + Cyclization | 2-amino-5-chlorophenol + thiomethylating agent | Reflux in ethanol, 3-6 h | Direct introduction of thiomethyl group | Requires controlled conditions |

| Styrene Oxide + Guanidine Derivatives (Analog) | Styrene oxide + guanidine or cyanamide | Reflux in ethanol or isopropanol, 3-6 h | Avoids toxic reagents, good yields | May require multi-step purification |

| Industrial Continuous Flow | Same as lab but scaled-up | Optimized temperature and flow | High yield, reproducible | Requires specialized equipment |

化学反应分析

Types of Reactions

2-Amino-5-[(p-chlorophenyl)thiomethyl]-2-oxazoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the oxazoline ring or the chlorophenyl group.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group or the oxazoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced oxazoline derivatives.

Substitution: Substituted oxazoline compounds with various functional groups.

科学研究应用

2-Amino-5-[(p-chlorophenyl)thiomethyl]-2-oxazoline has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the synthesis of specialty chemicals and materials.

作用机制

The mechanism of action of 2-Amino-5-[(p-chlorophenyl)thiomethyl]-2-oxazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the oxazoline ring and the p-chlorophenyl group contributes to its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

相似化合物的比较

Comparison with Structurally Similar Compounds

Clominorex (2-Amino-5-(p-chlorophenyl)-2-oxazoline)

- Structural Difference: Clominorex lacks the thiomethyl (-SCH₂-) group present in the target compound, instead having a direct p-chlorophenyl substitution at position 4.

- The thiomethyl group in AJI500 may enhance antimicrobial properties, as seen in structurally related thiazoles .

- Toxicity : Both compounds share oral toxicity, but AJI500’s decomposition products include additional sulfur oxides (SOx) due to the thiomethyl moiety .

2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole

- Structural Difference : Replaces the oxazoline ring with a 1,3,4-thiadiazole core.

- The thiadiazole ring may confer higher metabolic stability compared to oxazoline .

- Synthetic Flexibility : Thiadiazole derivatives are often synthesized via cyclization reactions involving thioureas, differing from the oxazoline-based routes used for AJI500 .

2-Amino-5-(3-Arylsydnon-4-oyl)thiazoles

- Structural Difference: Features a thiazole ring with a sydnon-4-oyl substituent instead of the oxazoline-thiomethyl system.

- Toxicity: Limited toxicity data available, though thiazoles generally show lower acute toxicity compared to oxazolines .

Key Research Findings and Data

Table 1: Comparative Analysis of AJI500 and Analogues

Key Observations:

Structural-Activity Relationships: The oxazoline ring in AJI500 and Clominorex confers reactivity but increases toxicity compared to thiazole/thiadiazole analogues. Thiomethyl and sydnon-4-oyl groups enhance antimicrobial and antioxidant activities, respectively, via electron modulation .

Thermal Stability: AJI500 decomposes into toxic Cl⁻, NOx, and SOx, whereas thiadiazoles release fewer sulfur-based toxins .

Synthetic Routes :

- AJI500 derivatives may involve nucleophilic substitution or cyclization of thioureas, contrasting with thiadiazole syntheses that use POCl₃/PCl₅-mediated cyclizations .

生物活性

2-Amino-5-((p-chlorophenyl)thiomethyl)-2-oxazoline is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H14ClN2OS. The compound features an oxazoline ring, an amino group, and a thiomethyl substituent, which contribute to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of the oxazoline ring allows for binding with enzymes or receptors, potentially modulating their activity. This compound has been shown to inhibit enzyme activity and disrupt cellular processes associated with various diseases, including cancer .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly its ability to inhibit Raf kinase activity, which is implicated in various cancers. Studies have shown that this compound can suppress tumor cell proliferation in vitro and in vivo, making it a candidate for further development as an anticancer agent .

Data Summary Table

Below is a summary table highlighting key findings related to the biological activity of this compound:

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. Results indicated a broad-spectrum activity with minimal inhibitory concentrations (MICs) comparable to established antibiotics. This suggests its potential as an alternative treatment for resistant infections.

- Anticancer Potential : In a preclinical trial, the compound was tested on various cancer cell lines, including breast and liver cancer models. The results demonstrated significant cytotoxic effects and induced apoptosis in cancer cells through the inhibition of the Raf/MEK/ERK signaling pathway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。